2-Méthoxybenzamide

Vue d'ensemble

Description

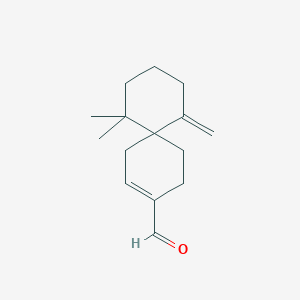

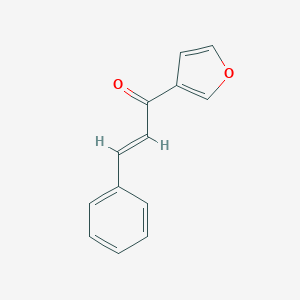

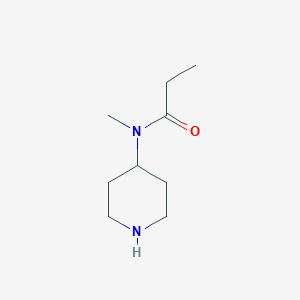

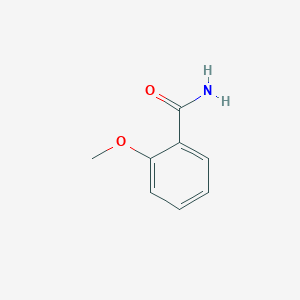

2-Methoxybenzamide is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzamide where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Applications De Recherche Scientifique

2-Methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It has been studied for its potential inhibitory effects on certain biological pathways, such as the hedgehog signaling pathway.

Medicine: Derivatives of 2-methoxybenzamide have shown promise as anticancer agents due to their ability to inhibit specific molecular targets.

Industry: It is used in the production of various materials and as an intermediate in the synthesis of other chemical compounds.

Mécanisme D'action

Target of Action

The primary target of 2-Methoxybenzamide is the Smoothened (Smo) protein , which is a critical component in the Hedgehog (Hh) signaling pathway . This pathway plays a fundamental role in regulating embryonic development and maintaining homeostasis of adult tissues .

Mode of Action

2-Methoxybenzamide interacts with the Smo protein, inhibiting its function and thereby disrupting the Hh signaling pathway . Specifically, it prevents the Shh-induced Smo from entering the primary cilium . This interaction results in the inhibition of the Hh pathway, which is implicated in the development of a variety of cancers .

Biochemical Pathways

The Hh signaling pathway is the primary biochemical pathway affected by 2-Methoxybenzamide . When the Hh ligands are secreted, the transmembrane protein patched (Ptch) abrogates its inhibition of the Smo receptor . The Smo protein then transmits the signal to the downstream cascade, leading to the activation of the glioma (Gli) transcription factors . These factors translocate into the nucleus and activate the target genes . By inhibiting the Smo protein, 2-Methoxybenzamide disrupts this pathway, preventing the activation of the target genes .

Result of Action

The inhibition of the Hh pathway by 2-Methoxybenzamide leads to potent antiproliferative activity against certain cancer cell lines . For instance, one derivative of 2-Methoxybenzamide demonstrated strong antiproliferation against Daoy cells . Furthermore, it was found to effectively suppress mutant Smo .

Analyse Biochimique

Biochemical Properties

2-Methoxybenzamide has been identified as a potential inhibitor of the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial in the development of a variety of cancers, and the Smoothened (Smo) protein is a key player in this signal transduction . 2-Methoxybenzamide interacts with the Smo protein, preventing Shh-induced Smo from entering the primary cilium .

Cellular Effects

In cellular processes, 2-Methoxybenzamide has shown significant effects. It has been reported that 2-Methoxybenzamide derivatives can inhibit the Hh pathway with a nanomolar IC50 value . This inhibition prevents Shh-induced Smo from entering the primary cilium, effectively suppressing mutant Smo . This suggests that 2-Methoxybenzamide can influence cell function by impacting cell signaling pathways.

Molecular Mechanism

The molecular mechanism of 2-Methoxybenzamide involves its interaction with the Smo protein, a key component of the Hh signaling pathway . By inhibiting the Smo protein, 2-Methoxybenzamide prevents the transduction of the Hh signal, thereby potentially inhibiting the development of cancers associated with aberrant Hh signaling .

Temporal Effects in Laboratory Settings

Its potent inhibition of the Hh pathway suggests that it may have long-term effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to yield 2-methoxybenzamide.

Industrial Production Methods: In industrial settings, the synthesis of 2-methoxybenzamide may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated benzamides and other substituted derivatives.

Comparaison Avec Des Composés Similaires

- 3-Methoxybenzamide

- 4-Methoxybenzamide

- 2-Ethoxybenzamide

Comparison: 2-Methoxybenzamide is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to 3-methoxybenzamide and 4-methoxybenzamide, the ortho position of the methoxy group in 2-methoxybenzamide allows for different steric and electronic interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .

Propriétés

IUPAC Name |

2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWSGMTUGXNYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022189 | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-77-2, 27193-81-3 | |

| Record name | 2-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRY8DDN8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methoxybenzamide derivatives primarily act as dopamine receptor antagonists, particularly at the D2 subtype. [, , ] This antagonism is crucial for their antiemetic, antipsychotic, and antidepressant activities. [, ] For instance, levosulpiride, a specific D2 antagonist, inhibits apomorphine-induced climbing behavior in mice, indicating antipsychotic activity. [] Interestingly, removing the methoxy group drastically reduces the binding affinity for the D2 receptor, highlighting its crucial role in target interaction. [] This interaction is also influenced by the substituent at the 4-amino group, with cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups showing high affinity and selectivity for D3 and D4 receptors. []

A: 2-Methoxybenzamide (molecular formula C8H9NO2, molecular weight 151.16 g/mol) is characterized by an amide group attached to a benzene ring with a methoxy substituent at the ortho position. [, , ] Spectroscopic data, including 1H NMR and FT-IR, confirms the presence of these characteristic functional groups. [, ] The crystal structure reveals a planar amide group slightly out of plane with the aromatic ring due to intermolecular hydrogen bonding. []

A: Structure-activity relationship (SAR) studies reveal that the 2-methoxy group is crucial for the herbicidal activity of benzamide derivatives. [] Introducing small substituents at the meta- or para-position of a benzylamine moiety can enhance this activity. [] For example, N-(4-fluorobenzyl)-2-methoxybenzamide shows potential as a bleaching herbicide. [] Additionally, replacing the 2-methoxy group with a hydroxy group increases β-adrenergic blocking activity but decreases α-adrenergic antagonism. []

A: Research suggests that formulations like fast-dissolving tablets of metoclopramide, a 2-methoxybenzamide derivative, are stable at 40°C ± 2°C and 75 ± 5% relative humidity. [] These formulations, containing superdisintegrants, exhibit desirable properties like rapid wetting, disintegration, and drug release. [] Encapsulating N,N-diethyl-2-methoxybenzamide within silica sol-gel microcapsules shows promise for controlled release in insect repellent applications. []

A: Researchers utilize various techniques to analyze 2-methoxybenzamide and its derivatives. These include electron impact and field desorption mass spectrometry for identifying metabolites. [, ] High-performance liquid chromatography (HPLC) with UV detection is employed to determine plasma levels of metoclopramide, a 2-methoxybenzamide derivative. [, ] Furthermore, single-photon emission computed tomography (SPECT) is used to study the brain kinetics and receptor occupancy of radiolabeled 2-methoxybenzamide derivatives like 123I-5-I-R91150. [, , ]

A: Studies on metoclopramide show its rapid initial distribution and an elimination half-life ranging from 3.9 to 5.3 hours after oral administration. [] Oral bioavailability ranges between 76% and 79%, with the rectal route exhibiting lower bioavailability (53%). [] This difference highlights the impact of administration route on drug absorption and distribution. Metoclopramide is primarily excreted in the urine, with metabolites including N4-glucuronide, N4-sulfonate, and products of amide hydrolysis and N-debenzylation. [, ]

A: While specific resistance mechanisms to 2-methoxybenzamide derivatives are not extensively discussed in the provided research, studies on structurally similar bleaching herbicides like diflufenican show potential for cross-resistance. [] Notably, N-benzyl-6-methylpicolinamide exhibits significant cross-resistance to diflufenican, implying shared target sites or mechanisms of action. []

A: Computational chemistry is utilized to understand the structural features of 2-methoxybenzamide and its derivatives. For example, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide has been determined, revealing a synclinal arrangement of the C=O and P=O groups. [] This information provides valuable insights into the conformation and potential interactions of this compound.

A: In vivo studies using rodent models demonstrate the antiemetic properties of metoclopramide. [, ] Furthermore, research shows that levosulpiride enhances the transduction efficiency of the protein transduction domain fusion PEP-1 ribosomal protein S3 (PEP-1-rpS3) in human keratinocytes and mouse skin. [] This enhanced transduction translates to more potent anti-inflammatory activity of PEP-1-rpS3 in a TPA-induced inflammation model in mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.